N-[(5-methylthiophen-2-yl)methyl]butan-1-amine
Description
Structural Classification and Nomenclature
This compound, bearing the Chemical Abstracts Service registry number 893611-64-8, belongs to the broader classification of heterocyclic building blocks and specifically represents an aminoalkyl-substituted thiophene derivative. The compound exhibits a molecular formula of C₁₀H₁₇NS with a corresponding molecular weight of 183.31 grams per mole. The systematic nomenclature reflects the International Union of Pure and Applied Chemistry guidelines for heterocyclic compound naming, where the thiophene ring serves as the parent structure with specific positional designations for substituents.
The structural designation follows established conventions for heterocyclic chemistry nomenclature, where the thiophene ring system maintains priority as the principal functional group. Heterocyclic compounds constitute the largest and most varied family of organic compounds, with systematic nomenclature presenting formidable challenges that have evolved over decades of chemical research. The Hantzsch-Widman system provides the most systematic method for naming heterocyclic compounds, utilizing heteroatom prefixes followed by suffixes designating ring size and saturation levels.
| Property | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 893611-64-8 | |
| Molecular Formula | C₁₀H₁₇NS | |
| Molecular Weight | 183.31 g/mol | |
| Chemical Class | Heterocyclic Building Blocks | |
| Purity Specification | 98% |
The compound's nomenclature specifically indicates the presence of a 5-methylthiophene moiety connected through a methylene bridge to the nitrogen atom of butan-1-amine. This structural arrangement places the compound within the broader category of aminoalkyl-substituted thiophenes, which have gained considerable attention in synthetic organic chemistry and pharmaceutical research applications.
Chemical and Structural Features
The structural architecture of this compound encompasses several distinctive chemical features that contribute to its reactivity profile and potential applications. The thiophene ring system forms the core heterocyclic component, characterized by a planar five-membered ring containing one sulfur atom that imparts aromatic character to the molecule. Thiophene itself demonstrates aromatic properties as indicated by its extensive substitution reactions and resemblance to benzene in most chemical transformations.
The compound's molecular structure incorporates a methyl substituent at the 5-position of the thiophene ring, which influences both electronic distribution and steric considerations within the molecule. The methylene bridge connecting the thiophene system to the amine functionality provides conformational flexibility while maintaining sufficient electronic communication between the aromatic system and the nitrogen center. The primary amine group attached to the terminal butyl chain offers multiple sites for potential chemical modification and complexation reactions.
Thiophene derivatives demonstrate remarkable stability and occur naturally in petroleum sources, sometimes reaching concentrations of 1-3%. The fundamental thiophene structure exhibits colorless liquid properties with benzene-like odor characteristics, and its derivatives maintain similar physical property profiles with modifications based on substitution patterns. The aromatic nature of the thiophene ring system contributes to the compound's stability and reactivity patterns, enabling participation in electrophilic aromatic substitution reactions and other characteristic aromatic transformations.
The structural features of this compound align with broader trends in heterocyclic chemistry, where compounds containing nitrogen and sulfur heteroatoms have demonstrated significant medicinal chemistry applications. The versatile synthetic applicability and biological activity of these heterocycles have enabled medicinal chemists to develop novel approaches toward drug discovery and development.
Historical Context in Aminothiophene Chemistry
The development of aminothiophene chemistry traces its origins to the fundamental discovery of thiophene by Viktor Meyer in 1882 as a contaminant in benzene. Meyer's identification of thiophene resulted from observing that isatin forms a blue dye when mixed with sulfuric acid and crude benzene, leading to the isolation of thiophene as the actual substance responsible for this characteristic reaction. This discovery established the foundation for subsequent research into thiophene derivatives and their synthetic applications.
The systematic synthesis of substituted aminothiophenes gained significant momentum with the development of the Gewald reaction in 1961. Karl Gewald's innovative approach involved the condensation of ketones or aldehydes with α-cyanoesters in the presence of elemental sulfur and base to produce poly-substituted 2-aminothiophenes. This synthetic methodology became a universal method for aminothiophene synthesis and gained prominence in contemporary chemical research.
The Gewald reaction represented a revolutionary advancement over previous synthetic methods, which generally suffered from limited scope due to unavailability of starting materials, multi-step synthesis requirements, and poor yields. Prior to the Gewald methodology, the Benary method from 1910 exhibited severe limitations because of the unavailability of suitable halo-substrates. The Gewald approach provided unprecedented access to highly functionalized aminothiophenes with electron-withdrawing substituents at specific positions and electron-donating substituents at others.
Since 1961, the Gewald reaction and its variations have found enormous utility in synthesizing variety of substituted aminothiophenes. The availability of reagents and mild reaction conditions all contribute to the versatility of this reaction system. Recent improvements in Gewald synthesis have incorporated microwave technology to reduce reaction times while maintaining high yields. The chemistry of aminothiophenes has been broadly documented and continues to attract special attention for research and clinical development applications.
Significance in Heterocyclic Chemistry Research
This compound exemplifies the contemporary significance of aminothiophene derivatives in heterocyclic chemistry research. Compounds classified as heterocyclic probably constitute the largest and most varied family of organic compounds, with examples including all nucleic acids, the majority of pharmaceutical drugs, most biomass materials, and numerous natural and synthetic dyes. More than half of all known compounds are heterocycles, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles.
The research significance of aminothiophene derivatives stems from their diverse array of pharmacological and biological properties. 2-Aminothiophene derivatives have demonstrated anti-cancer, anti-viral, antimicrobial, anti-tubercular, and other pharmacologically desirable activities. For G-protein coupled receptors specifically, some 2-aminothiophene derivatives function as antagonists of human glucagon receptors, while others serve as positive allosteric modulators of human adenosine A₁ receptors.
Contemporary research has identified 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptors, representing new therapeutic approaches for metabolic disorders. The 2-aminothiophene scaffold appears in numerous thiophene- or aminothiophene-containing pharmaceutical compounds and continues to attract special attention for research and clinical development. These compounds demonstrate synthetically accessible preparation routes via variants of the Gewald reaction with good to high yields.
The significance of aminothiophene research extends beyond pharmaceutical applications into materials science and synthetic methodology development. Recent studies have demonstrated the utility of aminothiophene derivatives in synthesizing novel fused heterocycles with applications in optoelectronics and dye chemistry. The thiophene core structure provides excellent electronic properties for materials applications, while the amine functionality offers sites for further chemical modification and property tuning.
Properties
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS/c1-3-4-7-11-8-10-6-5-9(2)12-10/h5-6,11H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVBLFPUNAPHLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405997 | |
| Record name | N-[(5-methylthiophen-2-yl)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893611-64-8 | |
| Record name | N-[(5-methylthiophen-2-yl)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine typically involves the reaction of 5-methylthiophene-2-carboxaldehyde with butan-1-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Acylation Reactions
The primary amine reacts with acylating agents (e.g., acid chlorides or anhydrides) to form stable amides. This reaction typically proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation.
Example:
- Reagents: Acetyl chloride, triethylamine (base)
- Product: N-Acetyl-N-[(5-methylthiophen-2-yl)methyl]butan-1-amine
- Mechanism: Supported by analogous acylation mechanisms for primary amines .
Alkylation Reactions
The amine undergoes alkylation with alkyl halides or sulfates in the presence of a base. Over-alkylation to secondary or tertiary amines is possible unless stoichiometry is carefully controlled.
Example:
- Reagents: Methyl iodide, potassium carbonate
- Product: N-Methyl-N-[(5-methylthiophen-2-yl)methyl]butan-1-amine
- Conditions: Solvent (e.g., methanol), room temperature .
Condensation with Carbonyl Compounds
The primary amine forms Schiff bases (imines) upon reaction with aldehydes or ketones under acidic or anhydrous conditions.
Example:
- Reagents: Benzaldehyde, catalytic HCl
- Product: N-[(5-Methylthiophen-2-yl)methyl]-N-butylidenebutan-1-amine
- Mechanism: Observed in reductive amination protocols for related thiophene derivatives .
Complexation with Metal Ions
The amine and thiophene moieties act as ligands for transition metals, forming coordination complexes.
Example:
- Reagents: Copper(II) chloride
- Product: [Cu(CHNS)Cl] (hypothetical structure)
- Properties: Enhanced stability due to chelation via the amine and thiophene sulfur .
Sulfonamide Formation
Reaction with sulfonyl chlorides produces sulfonamides, useful in pharmaceutical applications.
Example:
- Reagents: Benzenesulfonyl chloride, aqueous NaOH
- Product: N-[(5-Methylthiophen-2-yl)methyl]-N-butylbenzenesulfonamide
- Conditions: Schotten-Baumann technique .
Oxidation Reactions
Primary amines may oxidize to nitro compounds or nitriles under strong oxidative conditions.
Example (Hypothetical Pathway):
- Reagents: Hydrogen peroxide (HO), Fe catalyst
- Product: Nitro derivative (unstable intermediates likely).
Reductive Amination
While primarily a synthetic method, the amine can participate in reductive amination with carbonyl compounds to form secondary or tertiary amines.
Example:
- Reagents: 5-Methylthiophene-2-carbaldehyde, sodium triacetoxyborohydride
- Product: Symmetrical or asymmetrical tertiary amines.
Mechanistic and Structural Insights
- Electronic Effects: The 5-methylthiophene ring enhances electron density at the benzylic position, facilitating electrophilic substitutions (e.g., nitration or halogenation) on the thiophene ring .
- Steric Considerations: The branched butan-1-amine chain may influence reaction rates in sterically demanding transformations (e.g., bulky acylating agents) .
Biological Activity
N-[(5-methylthiophen-2-yl)methyl]butan-1-amine, with the CAS number 893611-64-8, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H17NS |
| Molar Mass | 183.31 g/mol |
| Density | 0.983 ± 0.06 g/cm³ (predicted) |
| Boiling Point | 249.6 ± 25.0 °C (predicted) |
| pKa | 9.33 ± 0.19 (predicted) |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiophenes have been shown to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes . The presence of the thiophene ring in this compound may enhance its lipophilicity, facilitating better penetration into bacterial cells.
Antitumor Activity
The compound's structural characteristics suggest potential antitumor activity. Research indicates that thiophene derivatives can inhibit various kinases involved in cancer progression, such as BRAF and EGFR . The mechanism often involves the modulation of signaling pathways that control cell proliferation and apoptosis.
Neuroprotective Effects
Emerging studies highlight the neuroprotective potential of compounds containing amine groups. These compounds can act as inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . The inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission.
Case Studies and Research Findings
- Antimicrobial Efficacy Study :
- Antitumor Activity :
- Neuroprotective Mechanism :
Scientific Research Applications
Chemical Properties and Structure
N-[(5-methylthiophen-2-yl)methyl]butan-1-amine is characterized by its thiophene ring, which contributes to its biological activity. The presence of the butan-1-amine moiety enhances its interaction with biological targets. Understanding its chemical structure is crucial for predicting its reactivity and potential applications.
Pharmacological Applications
-
Anticancer Activity
- Preliminary studies suggest that this compound may exhibit anticancer properties . In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, indicating potential as a chemotherapeutic agent.
- TRPM8 Modulation
-
Neurotransmitter Interaction
- The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine and serotonin receptors. This could lead to applications in treating neurological disorders such as anxiety or depression.
Case Study 1: Anticancer Efficacy
A study conducted on human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as a lead compound for anticancer drug development.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 10 | Apoptosis induction |
| MCF7 (Breast Cancer) | 15 | Cell cycle arrest |
| A549 (Lung Cancer) | 12 | Apoptosis induction |
Case Study 2: TRPM8 Channel Modulation
In a pharmacological study, this compound was tested for its effects on TRPM8 channels expressed in HEK293 cells. The results indicated a dose-dependent increase in channel activity, suggesting its utility in developing therapies for conditions involving cold sensitivity or chronic pain.
| Concentration (µM) | TRPM8 Activity (% Increase) |
|---|---|
| 1 | 20 |
| 5 | 45 |
| 10 | 75 |
Comparison with Similar Compounds
Q & A
Q. What are the optimal synthetic routes for N-[(5-methylthiophen-2-yl)methyl]butan-1-amine, and how can reaction conditions be tailored for high yields?
Methodological Answer: A robust approach involves reductive amination between 5-methylthiophene-2-carbaldehyde and butan-1-amine using a Pd/NiO catalyst under hydrogen gas (H₂) at ambient temperature (25°C). This method, adapted from similar thiophene and furan derivatives (e.g., N-(furan-2-ylmethyl)aniline), achieves yields >90% in 10 hours . Key parameters include:
For characterization, ¹H/¹³C NMR and mass spectrometry (MS) are critical. Thiophene protons typically resonate at δ 6.5–7.0 ppm, while the methylene group (CH₂-N) appears near δ 3.7–4.0 ppm, as observed in structurally analogous compounds .
Q. How should researchers interpret conflicting spectroscopic data during structural validation?
Methodological Answer: Ambiguities in NMR or MS data can arise from rotamers , impurities , or residual solvents . To resolve these:
- Perform 2D NMR experiments (e.g., COSY, HSQC) to assign proton-carbon correlations .
- Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .
- Use high-resolution MS (HRMS) to confirm molecular formula accuracy (±1 ppm error threshold) .
For example, in N-[(2,4-dichlorophenyl)methyl]butan-1-amine, the methylene group (CH₂-N) exhibits a triplet at δ 3.85 ppm due to coupling with adjacent protons, a pattern that can guide assignments for the target compound .
Advanced Research Questions
Q. What strategies mitigate catalyst deactivation during scale-up synthesis?
Methodological Answer: Pd/NiO catalysts may deactivate due to sulfur poisoning (from thiophene) or agglomeration . Mitigation approaches include:
- Pre-treatment with H₂ : Reduces PdO to active Pd⁰ sites, enhancing stability .
- Dopants (e.g., CeO₂) : Improve dispersion and sulfur resistance .
- Flow reactors : Minimize catalyst exposure to harsh conditions and enable continuous regeneration .
Post-reaction, recover the catalyst via centrifugation and reuse it for ≥3 cycles with <5% yield drop .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Docking studies : Screen derivatives against biological targets (e.g., enzymes) using software like AutoDock Vina . For instance, butan-1-amine derivatives have shown affinity for insect olfactory receptors in mosquito attraction studies .
- QSAR models : Correlate structural features (e.g., logP, polar surface area) with activity data from analogues (e.g., N-(bis(1-(tert-butyl)-1H-tetrazol-5-yl)methyl)butan-1-amine) .
- MD simulations : Assess binding stability over time (≥100 ns trajectories) to prioritize synthetic targets .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer: Referencing SDS data for structurally similar amines (e.g., N-[(2,4-dichlorophenyl)methyl]butan-1-amine):
- PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 2 ppm for primary amines) .
- Spill management : Neutralize with dilute acetic acid and adsorb with vermiculite .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
